molecular formula C9H9ClO3 B6590133 methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate CAS No. 32222-44-9

methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate

Cat. No.: B6590133
CAS No.: 32222-44-9
M. Wt: 200.6
InChI Key:
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Description

Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate is an organic compound with a molecular formula of C9H9ClO3 It is a chiral molecule, meaning it has a non-superimposable mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate typically involves the esterification of (2S)-2-(3-chlorophenyl)-2-hydroxyacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products Formed

    Oxidation: Methyl (2S)-2-(3-chlorophenyl)-2-oxoacetate.

    Reduction: Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyethanol.

    Substitution: Methyl (2S)-2-(3-hydroxyphenyl)-2-hydroxyacetate.

Scientific Research Applications

Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for esterases, enzymes that hydrolyze ester bonds. The hydrolysis of the ester bond releases the corresponding acid and alcohol, which can then participate in further biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-2-(3-bromophenyl)-2-hydroxyacetate
  • Methyl (2S)-2-(3-fluorophenyl)-2-hydroxyacetate
  • Methyl (2S)-2-(3-methylphenyl)-2-hydroxyacetate

Uniqueness

Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.

Properties

CAS No.

32222-44-9

Molecular Formula

C9H9ClO3

Molecular Weight

200.6

Purity

95

Origin of Product

United States

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